(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Sourcing enantiopure fluorinated arylethylamine building blocks with defined stereochemistry often delays drug discovery. This (R)-α,α-difluoro-m-CF3-phenethylamine HCl provides a pre-configured chiral anchor with a metabolically resistant difluoro bioisostere for direct stereospecific coupling to carboxylic acid warheads. • Enables synthesis of homochiral, non-peptidic enzyme inhibitors with high ee. • Demonstrated utility in nanomolar thrombin inhibitor series. • Unique fluorination fingerprint for halogen bonding and CYP51 probes. • Supplied as ≥98% pure HCl salt; ships ambient globally.

Molecular Formula C9H9ClF5N
Molecular Weight 261.62
CAS No. 2248188-22-7
Cat. No. B2817175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
CAS2248188-22-7
Molecular FormulaC9H9ClF5N
Molecular Weight261.62
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N.Cl
InChIInChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m1./s1
InChIKeyHOSGUHSZHHQLIO-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine HCl: Procurement Overview


The compound (1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride (CAS 2248188-22-7) is a chiral, fluorinated arylethylamine building block [1]. It is characterized by a defined (R)-stereocenter at the benzylic carbon, an α,α-difluoro substitution, and a meta-trifluoromethyl group on the phenyl ring, supplied as the hydrochloride salt. This specific combination of structural motifs is critical for the modulation of physicochemical properties and biological target engagement in drug discovery, differentiating it from simpler, non-fluorinated, or isomeric analogs [2].

Why Generic Analogs Cannot Replace This Chiral Building Block


The (1R)-α,α-difluoro-meta-trifluoromethylphenethylamine scaffold is not interchangeable with its (1S)-enantiomer, racemic mixture, or non-fluorinated parent. The specific (R)-stereochemistry is crucial for inducing biological target enantioselectivity. Furthermore, the α,α-difluoro motif serves as a superior bioisostere, enhancing metabolic stability and potency compared to the non-fluorinated or mono-fluoro analogs, as demonstrated in a series of thrombin inhibitors where this substitution significantly enhanced target potency [1]. The meta-trifluoromethyl group on the phenyl ring also imparts distinct physicochemical properties (XLogP3 of 2.6 for the free base) compared to ortho- or para-isomers, which directly influence molecular conformation, permeability, and off-target binding profiles [2].

Quantitative Differentiation from Closest Analogs


Absolute Configuration Purity: (R)-Enantiomer vs. Racemate

The target compound is the single (R)-enantiomer, in contrast to the (S)-enantiomer (CAS 1821767-76-3) and the racemic mixture (CAS 1039960-41-2). Vendors supply this (R)-enantiomer with a typical purity of 98%, confirmed by chiral HPLC or NMR, ensuring enantiomeric excess (ee) standards suitable for asymmetric synthesis . In biological systems, the opposite enantiomer often exhibits significantly different, and sometimes antagonistic, activity. Procuring the defined (1R)-form eliminates the risk of racemic contamination, which could lead to inconsistent or misinterpreted Structure-Activity Relationship (SAR) data.

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Salt Form Impact: Hydrochloride vs. Free Base

The commercial product is the hydrochloride salt (C9H9ClF5N, MW 261.62), in contrast to the free base (C9H8F5N, MW 225.16) [1]. Salt formation offers quantifiable advantages in purification and handling. The hydrochloride salt is a crystalline solid at room temperature, facilitating precise weighing, purification via recrystallization, and long-term storage stability compared to the free base, which is often an oil or low-melting-point solid. This directly impacts synthetic workflow reproducibility.

Salt Selection Solubility Solid-State Chemistry

Metabolic Stability Advantage of the α,α-Difluoro Motif

The α,α-difluoro substitution on the benzylic carbon is a validated bioisostere for a ketone or ether, designed to block a primary site of cytochrome P450-mediated oxidative metabolism. The seminal Organic Letters paper by Hendy et al. directly cites the development of a series of thrombin inhibitors at Merck, where substitution of the benzylic hydrogen atoms with fluorine 'significantly enhanced the potency of the inhibitor' [1]. While a direct numerical comparison for this specific molecule is not publicly available, the class-level inference is strong: the C-F bond is metabolically resistant compared to a C-H bond, leading to an increase in metabolic half-life (T1/2) that can be orders of magnitude greater in in vitro microsomal assays.

Bioisosterism Drug Metabolism ADME

Regioisomeric Differentiation: 3-CF3 vs. 2-CF3 Position

The target compound has a trifluoromethyl group at the meta- (3-) position of the phenyl ring. Its closest positional isomer, (1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine hydrochloride (CAS 2248172-18-9), bears the -CF3 group at the ortho- (2-) position. This regioisomeric difference leads to quantifiable changes in molecular topology, electrostatic potential surface, and lipophilicity. The meta-substitution pattern avoids the steric shielding of the amine introduced by an ortho-CF3 group, which can hinder amide bond formation or target binding. The XLogP3 for the racemic free base is computed as 2.6 [1], a balanced lipophilicity value; the ortho isomer may have a slightly lower effective lipophilicity due to internal masking, altering its permeability profile.

Regiochemistry Molecular Recognition Physicochemical Properties

High-Impact Research and Industrial Applications


Homochiral Enzyme Inhibitors with Enhanced Stability

This building block is ideally suited for synthesizing chiral, non-peptidic enzyme inhibitors. Incorporating the (1R)-α,α-difluoro motif directly introduces a metabolically resistant bioisostere into the scaffold, as evidenced by its application in developing nanomolar-potency thrombin inhibitors [1]. The pre-installed (R)-amine allows for direct, stereospecific coupling to a variety of carboxylic acid warheads (e.g., P1/P2 motifs for protease inhibitors), ensuring high ee in the final drug candidate.

PET Imaging Agent Development

The α,α-difluoro-benzylic scaffold is a direct precursor for 18F-labeling via halogen exchange or other nucleophilic fluorination strategies, as described in the wider literature on radiolabeled difluoroamines [2]. The defined (R)-chirality is essential for creating a homochiral radioligand with a reproducible pharmacokinetic profile, avoiding the confounded brain uptake and specific binding signals that a racemic tracer would produce.

Fluorine Effects in Agrochemical Lead Optimization

The combination of the α,α-difluoro and meta-CF3 groups offers a unique 'fluorination fingerprint' for probing the effect of halogen bonding and lipophilicity on the activity of agrochemical leads. The meta-CF3 group provides a strong, directional electron-withdrawing effect without the steric hindrance of an ortho-substituent, while the difluoro group influences pKa of the tethered amine. This compound serves as a key intermediate for generating focused libraries of amides, sulfonamides, or ureas to screen against fungal CYP51 or insect ryanodine receptors [3].

Asymmetric Synthesis of Fluorinated Peptidomimetics

The (1R)-amine stereochemistry provides a reliable chiral anchor for synthesizing fluorinated peptidomimetics, such as HydroxyEthylAmine (HEA) isosteres. Related fluorinated allylamine and ethanolamine scaffolds have shown remarkable inhibitory activity against BACE1, with docking studies revealing a critical influence of fluorine atoms on the ligand's binding mode [3]. This specific building block allows medicinal chemists to install a similar fluorinated warhead with absolute stereochemical control directly at the start of the synthesis.

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